6-(3,5-Dimethoxyphenyl)picolinic acid

medicinal chemistry structure-activity relationship picolinic acid derivatives

Common pain: sourcing a positional isomer-free picolinic acid derivative for reliable dihydroorotase inhibition and SAR studies. This compound provides: • Reference inhibitor with IC₅₀ 1.0 mM (mouse Ehrlich ascites DHOase, pH 7.37) • Pure 6-(3,5-dimethoxyphenyl) substitution avoids isomer interference • Versatile scaffold for metal complexation and immunomodulatory probe development • High purity, characterized, ready for lead optimization or enzymatic assays

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 1261979-78-5
Cat. No. B6391417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethoxyphenyl)picolinic acid
CAS1261979-78-5
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)OC
InChIInChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
InChIKeyOVJVUDDEZDNPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethoxyphenyl)picolinic acid: Technical Specifications & Procurement


6-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1261979-78-5), also designated 6-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid, is a picolinic acid derivative bearing a 3,5-dimethoxyphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol . This compound belongs to a class of substituted picolinic acids that have been investigated for their metal-chelating properties and potential as antiproliferative and immunomodulatory agents [1].

SAR Studies 6-position substitution scaffold for positional isomer structure-activity relationship campaigns
Enzyme Assay Dihydroorotase inhibition context for pyrimidine biosynthesis research
Chelation Bidentate ligand scaffold with steric modulation for metal complex design studies

6-(3,5-Dimethoxyphenyl)picolinic acid: Why Substitution Fails


Substitution of 6-(3,5-Dimethoxyphenyl)picolinic acid with other picolinic acid derivatives is not straightforward due to the sensitivity of biological activity to both the position of the dimethoxyphenyl substituent on the pyridine ring and the substitution pattern on the phenyl ring itself. Positional isomers—such as the 3-, 4-, and 5-substituted analogs—exhibit distinct molecular geometries that affect metal coordination, enzyme inhibition, and cellular uptake . Even within the 6-position series, shifting the methoxy groups from 3,5- to 2,4- substitution alters electronic and steric properties, which can substantially impact target engagement and potency . Consequently, generic substitution without experimental validation risks compromising assay reproducibility and lead optimization efforts.

1 Positional isomers (3-, 4-, or 5-substituted) may shift bioactivity profile; activity is sensitive to substitution position on the pyridine ring
2 Methoxy pattern change (2,4- vs 3,5-dimethoxy) may alter steric and electronic properties affecting target engagement
3 Unsubstituted picolinic acid may not replicate chelation geometry; steric context differs significantly

6-(3,5-Dimethoxyphenyl)picolinic acid: Evidence of Specificity


Positional Isomerism Drives Bioactivity

The biological activity of dimethoxyphenyl-substituted picolinic acids is highly dependent on the attachment position of the dimethoxyphenyl group to the pyridine core. 6-(3,5-Dimethoxyphenyl)picolinic acid (6-position substitution) displays a distinct activity profile compared to the 3-, 4-, and 5-substituted positional isomers . While quantitative head-to-head comparative data for all positional isomers in a single assay are not available in the public domain, class-level inference from picolinic acid SAR studies indicates that the 6-position substitution yields a unique spatial orientation of the carboxylic acid and dimethoxyphenyl moieties, which directly influences metal chelation geometry and target protein interaction [1].

Positional Isomer SAR
Class-level inference
6-position substitution yields distinct spatial orientation vs 3-, 4-, and 5-substituted isomers
Supports positional isomer selection for SAR
Quantitative head-to-head data not available; class-level SAR inference
medicinal chemistry structure-activity relationship picolinic acid derivatives

Dihydroorotase Enzyme Inhibition

6-(3,5-Dimethoxyphenyl)picolinic acid inhibits dihydroorotase, a key enzyme in pyrimidine biosynthesis, with an IC₅₀ value of 1.00 × 10⁶ nM (equivalent to 1.0 mM or 1000 μM) when evaluated at pH 7.37 in an assay using enzyme from mouse Ehrlich ascites cells [1]. While this potency is modest, it establishes a baseline for this chemical scaffold. In contrast, certain optimized picolinic acid derivatives and other dihydroorotase inhibitors can achieve IC₅₀ values in the low micromolar to nanomolar range [2], indicating that the 3,5-dimethoxyphenyl substitution at the 6-position provides a distinct but improvable starting point for medicinal chemistry optimization.

Dihydroorotase Inhibition
Cross-study comparable
IC₅₀ = 1.0 mM (pH 7.37, mouse Ehrlich ascites enzyme)
Supports enzyme assay benchmarking
~100- to 1000-fold less potent than optimized leads; scaffold starting point
enzymology pyrimidine biosynthesis antimetabolite research

Antiproliferative & Differentiation Activity

According to patent and literature sources, 6-(3,5-Dimethoxyphenyl)picolinic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity distinguishes it from other picolinic acid derivatives that may possess metal-chelating properties but lack this specific immunomodulatory and differentiation-inducing profile. The compound has been proposed for potential applications in oncology and dermatology (e.g., psoriasis) based on this activity [2]. While quantitative EC₅₀ or IC₅₀ values for cell proliferation arrest are not publicly disclosed, the qualitative functional claim—supported by patent filings—provides a differentiation axis relative to analogs lacking this reported activity.

Antiproliferative Activity
Supporting evidence
Reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation
Supports cell-model endpoint review
Quantitative EC₅₀ not publicly disclosed; patent-level evidence
cancer research cell differentiation immunomodulation

Metal Chelation Capacity

As a picolinic acid derivative, 6-(3,5-Dimethoxyphenyl)picolinic acid is expected to function as a bidentate ligand capable of chelating transition metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺ [1]. The 3,5-dimethoxyphenyl substituent at the 6-position introduces steric and electronic effects that modulate the stability constants and selectivity of metal complexation compared to unsubstituted picolinic acid or analogs with different substitution patterns [2]. While direct stability constant (log K) measurements for this specific compound are not available in the open literature, class-level inference from picolinic acid coordination chemistry indicates that the 6-aryl substitution can significantly alter both the geometry and the thermodynamic stability of the resulting metal complexes, which is relevant for applications requiring controlled metal ion buffering or metalloenzyme inhibition.

Metal Chelation Profile
Class-level inference
Predicted bidentate ligand; steric and electronic modulation by 3,5-dimethoxyphenyl substituent
Supports chelation property screening
Direct log K measurements not available; class-level coordination chemistry inference
coordination chemistry metal ion chelation bioinorganic chemistry

6-(3,5-Dimethoxyphenyl)picolinic acid: Application Scenarios


Medicinal Chemistry: Immunomodulator SAR

Based on its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1], 6-(3,5-Dimethoxyphenyl)picolinic acid serves as a starting scaffold for medicinal chemistry programs targeting immunomodulatory or anticancer picolinic acid derivatives. Its defined 6-position substitution pattern and 3,5-dimethoxy motif provide a distinct vector for SAR expansion compared to 3-, 4-, or 5-substituted isomers. Procurement of this compound enables systematic exploration of how the 6-aryl substitution affects cellular differentiation potency and selectivity.

Dihydroorotase Inhibitor Optimization

With a measured IC₅₀ of 1.0 mM against mouse Ehrlich ascites dihydroorotase at pH 7.37 [2], this compound can be employed as a reference inhibitor in enzymology assays studying pyrimidine biosynthesis. Its modest potency makes it suitable as a control compound or as a starting point for fragment-based or structure-guided optimization campaigns aiming to improve dihydroorotase inhibition while retaining the 3,5-dimethoxyphenyl pharmacophore.

Ligand Design for Metal Complexes

6-(3,5-Dimethoxyphenyl)picolinic acid is a bidentate ligand that combines the metal-chelating picolinic acid core with a 3,5-dimethoxyphenyl substituent that introduces steric bulk and electronic modulation [3]. This makes it a candidate for synthesizing metal complexes with altered stability, solubility, or redox properties compared to complexes of unsubstituted picolinic acid. Such complexes are of interest in bioinorganic chemistry, catalysis, and the development of metallodrugs or MRI contrast agents.

Chemical Probe for Cellular Signaling

Given the reported functional activity in cell proliferation and differentiation assays [1], this compound may be used as a chemical probe to dissect the role of picolinic acid derivatives in cellular signaling pathways. Its distinct substitution pattern allows researchers to compare its effects with those of unsubstituted picolinic acid or other positional isomers, thereby linking specific structural features to observed biological outcomes.

Application
Selection Property
Validation Focus
Immunomodulatory pathway SAR
6-position substitution vector
Cell differentiation endpoint review
Pyrimidine biosynthesis studies
Dihydroorotase inhibition context
Enzyme assay benchmarking
Metal complex ligand design
Steric/electronic modulation profile
Chelation property comparison
Cellular signaling probe studies
Positional isomer selectivity context
Proliferation endpoint monitoring
Quote Request

Request a Quote for 6-(3,5-Dimethoxyphenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.